molecular formula C6H10ClN3O2 B6611239 methyl 2-(5-amino-1H-pyrazol-1-yl)acetate hydrochloride CAS No. 2763776-24-3

methyl 2-(5-amino-1H-pyrazol-1-yl)acetate hydrochloride

Cat. No.: B6611239
CAS No.: 2763776-24-3
M. Wt: 191.61 g/mol
InChI Key: AQYAHKFJUSOMLH-UHFFFAOYSA-N
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Description

Methyl 2-(5-amino-1H-pyrazol-1-yl)acetate hydrochloride is a heterocyclic compound that features a pyrazole ring with an amino group at the 5-position and a methyl ester group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(5-amino-1H-pyrazol-1-yl)acetate hydrochloride typically involves the condensation of hydrazine derivatives with acetylenic ketones to form the pyrazole ring . The amino group is introduced through nucleophilic substitution reactions, and the ester group is formed via esterification reactions. Common reagents used in these reactions include hydrazine hydrate, acetylenic ketones, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their conversion into the final product. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-amino-1H-pyrazol-1-yl)acetate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted pyrazole compounds, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of methyl 2-(5-amino-1H-pyrazol-1-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives, such as:

Uniqueness

Methyl 2-(5-amino-1H-pyrazol-1-yl)acetate hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity

Properties

IUPAC Name

methyl 2-(5-aminopyrazol-1-yl)acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.ClH/c1-11-6(10)4-9-5(7)2-3-8-9;/h2-3H,4,7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQYAHKFJUSOMLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(=CC=N1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.61 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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